4-[(3-Methoxyphenyl)methyl]morpholine
Description
Properties
IUPAC Name |
4-[(3-methoxyphenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-12-4-2-3-11(9-12)10-13-5-7-15-8-6-13/h2-4,9H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXWADPQMJMHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354814 | |
| Record name | 4-[(3-methoxyphenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122439-14-9 | |
| Record name | 4-[(3-methoxyphenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfuric Acid-Catalyzed Dehydration
The most direct route involves cyclizing N-(3-methoxybenzyl)ethanolamine using concentrated sulfuric acid as a dehydrating agent. This method mirrors the synthesis of 4-methylmorpholine, where N-methyldiethanolamine undergoes reflux (160–170°C) with H₂SO₄ to form the morpholine ring. For the target compound:
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Synthesis of N-(3-Methoxybenzyl)ethanolamine :
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Cyclization :
Mechanism : Acid-catalyzed dehydration promotes nucleophilic attack by the ethanolamine oxygen on the adjacent carbon, forming the six-membered morpholine ring (Figure 1).
Palladium-Catalyzed Carboamination
Reaction Design and Optimization
A Pd-catalyzed carboamination strategy enables simultaneous ring formation and benzyl group introduction. This method, adapted from cis-3,5-disubstituted morpholine syntheses, involves:
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Substrate Preparation :
-
Coupling with 3-Methoxybenzyl Electrophiles :
Advantages :
Limitations :
-
Requires air-free conditions and expensive catalysts.
Silver-Promoted Intramolecular Cyclization
Adaptation from 2-Methylene Morpholine Syntheses
While originally used for methylene morpholines, Ag(I)-mediated cyclization can be modified for 4-[(3-Methoxyphenyl)methyl]morpholine:
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Alkynol Precursor Synthesis :
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Cyclization :
Mechanistic Insight :
Silver coordinates to the alkyne, facilitating nucleophilic attack by the amine to form the heterocycle (Figure 2).
Comparative Analysis of Methods
| Method | Reagents/Catalysts | Temperature (°C) | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Sulfuric Acid Cyclization | H₂SO₄ | 160–170 | 85–90 | Cost-effective, high yield |
| Pd-Catalyzed Coupling | Pd(OAc)₂, BINAP | 100 | 65–75 | Stereocontrol, modular aryl groups |
| Ag-Promoted Cyclization | AgOTf | 0 | 60–70 | Mild conditions, functional group tolerance |
Chemical Reactions Analysis
Types of Reactions: 4-[(3-Methoxyphenyl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
4-[(3-Methoxyphenyl)methyl]morpholine serves as an intermediate in synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions:
- Oxidation: Can be oxidized to form N-oxides.
- Reduction: Capable of yielding secondary amines.
- Substitution: The methoxy group can be replaced with other functional groups.
These reactions are crucial for developing new compounds with tailored properties for specific applications.
Biology
Research indicates potential biological activities of this compound, including:
- Antimicrobial Properties: Studies have shown that it exhibits activity against certain bacterial strains.
- Anticancer Properties: Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
The mechanism of action likely involves binding to enzymes or receptors, modulating their activity and influencing disease pathways.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential . Its unique properties make it a candidate for developing new drugs targeting various diseases. Ongoing research focuses on optimizing its efficacy and safety profiles in clinical settings.
Industrial Applications
This compound finds utility in the production of agrochemicals and materials with specific properties. Its ability to modify chemical reactivity and solubility enhances the performance of formulations used in agricultural practices. Additionally, it may play a role in developing specialty chemicals used in manufacturing processes.
Mechanism of Action
The mechanism of action of 4-[(3-Methoxyphenyl)methyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 4-[(3-Methoxyphenyl)methyl]morpholine and related morpholine derivatives:
Key Comparison Points:
Substituent Effects :
- Electron-Donating Groups (e.g., methoxy) : Increase lipophilicity and may enhance blood-brain barrier penetration, as seen in this compound .
- Electron-Withdrawing Groups (e.g., nitro, CF₃) : Improve metabolic stability and target binding through dipole interactions, as in 4-(4-Nitrophenyl)thiomorpholine and 4-(4-(Trifluoromethyl)phenyl)morpholine .
Heteroatom Modifications :
- Thiomorpholine vs. Morpholine : Sulfur in thiomorpholine increases lipophilicity (logP +0.5–1.0 vs. morpholine) but introduces metabolic vulnerability to oxidation .
- Sulfonyl vs. Benzyl : Sulfonyl groups reduce nitrogen basicity, affecting solubility and hydrogen-bonding capacity compared to benzyl-linked derivatives .
Synthetic Accessibility :
- This compound can be synthesized via Grignard reactions (e.g., 3-methoxyphenylmagnesium bromide + morpholine precursors) .
- Thiomorpholine derivatives require nucleophilic aromatic substitution with thiomorpholine, as demonstrated for 4-(4-Nitrophenyl)thiomorpholine .
Biological Implications :
Biological Activity
4-[(3-Methoxyphenyl)methyl]morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound features a morpholine ring substituted with a 3-methoxyphenylmethyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
Pharmacological Effects
- Monoamine Transporter Inhibition : This compound has been identified as an inhibitor of norepinephrine and serotonin transporters, suggesting potential utility in treating mood disorders such as depression and anxiety .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of morpholine compounds exhibit antimicrobial properties against various bacterial strains, particularly Gram-positive bacteria .
- Anti-Proliferative Activity : The compound has shown promising anti-proliferative effects against several cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating significant cytotoxicity .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the morpholine structure can significantly alter biological activity. For instance, substituting different aryl groups on the morpholine scaffold impacts both potency and selectivity towards biological targets.
| Compound | Substituent | Activity | IC50 (μM) |
|---|---|---|---|
| 1 | 3-Methoxyphenyl | Moderate anti-proliferative | <25 |
| 2 | 4-Fluorophenyl | High monoamine reuptake inhibition | 5.4 |
| 3 | Cyclopropylmethyl | Low potency, improved stability | N/A |
Study on Antimicrobial Efficacy
A study assessed the antimicrobial activity of various morpholine derivatives against standard pathogenic strains. The results indicated that compounds with a methoxy substitution exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, with growth inhibition zones ranging from 14 to 17 mm .
Anti-Cancer Activity Assessment
In vitro tests using the MTT assay demonstrated that this compound derivatives exhibited potent anti-cancer properties. The study highlighted the dependency of anti-proliferative activity on the nature of substituents at the para position of the phenyl ring, with certain configurations yielding IC50 values below 25 μM .
Toxicity and Safety Profile
While promising, the toxicity profile of these compounds remains a concern. Initial in vivo studies indicated adverse effects at therapeutic doses, necessitating further investigation into their safety margins and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
